molecular formula C8H4F2N2O2 B2683563 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile CAS No. 1369761-62-5

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile

Cat. No.: B2683563
CAS No.: 1369761-62-5
M. Wt: 198.129
InChI Key: AYAXNKAHVMIFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 g/mol . This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile typically involves the nitration of 2,6-difluorobenzene followed by a cyanation reaction. The nitration process introduces the nitro group into the benzene ring, and the subsequent cyanation adds the acetonitrile group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyanation step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is unique due to its combination of fluorine and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXNKAHVMIFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (2,6-difluorophenyl)acetonitrile (5 g, 32.7 mmol) in conc. Sulphuric acid (15 mL) at −78° C. was added dropwise a solution of nitric acid (65%, 2.25 mL, 32.7 mmol) in conc. sulphuric acid (5 mL). On completion of addition the reaction mixture was poured onto ice and the precipitate that formed collected by filtration, washed with water and dried in vacuo to give the title product as a white solid (6.4 g, 100%). 1H NMR 400 MHz δ (CDCl3): 8.24-8.16 (1H, m), 7.17 (1H, ddd, J=9.6, 7.8, 1.9 Hz), 3.84 (2H, t, J=1.2 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

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